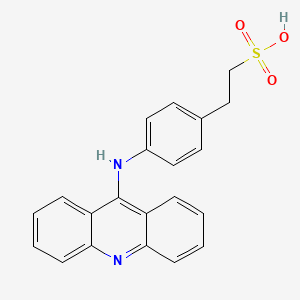
4-(9-Acridinylamino)benzeneethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Acridinylamino)benzeneethanesulfonic acid is a compound known for its significant antitumor properties. It belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and disrupt cellular processes. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of various tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinylamino)benzeneethanesulfonic acid typically involves the reaction of 9-aminoacridine with benzeneethanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(9-Acridinylamino)benzeneethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
4-(9-Acridinylamino)benzeneethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its ability to intercalate into DNA and disrupt cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its antitumor properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-(9-Acridinylamino)benzeneethanesulfonic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in DNA synthesis, such as topoisomerases, and inhibits their activity. This results in the accumulation of DNA damage and ultimately leads to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Another acridine derivative with similar antitumor properties.
N-(phosphonacetyl)-L-aspartate (PALA): A compound with antitumor activity but different mechanism of action.
Uniqueness
4-(9-Acridinylamino)benzeneethanesulfonic acid is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase activity. This makes it a potent antitumor agent with a broad spectrum of activity against various types of cancer cells .
Properties
CAS No. |
64895-25-6 |
|---|---|
Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonic acid |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,26)14-13-15-9-11-16(12-10-15)22-21-17-5-1-3-7-19(17)23-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,22,23)(H,24,25,26) |
InChI Key |
KVDHROFNMRTEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


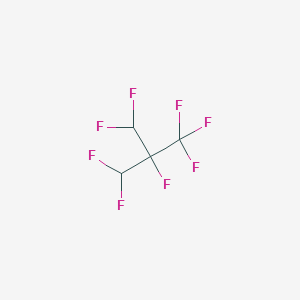
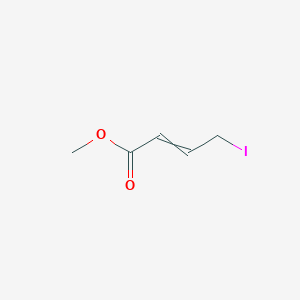
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)

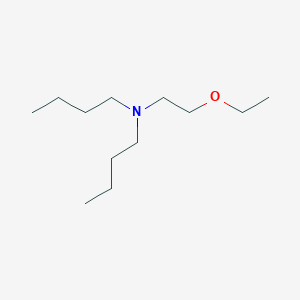

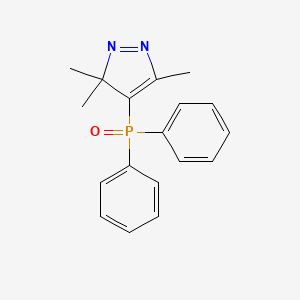
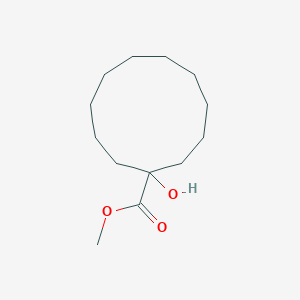
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
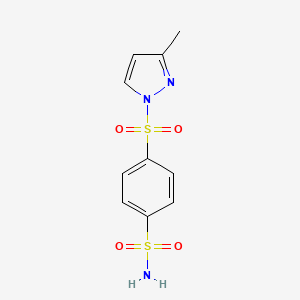
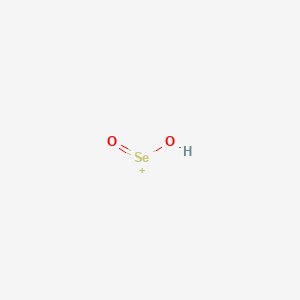

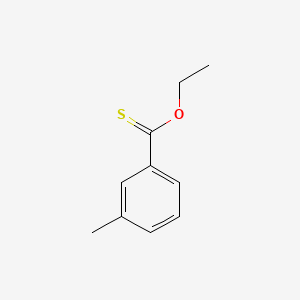
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
